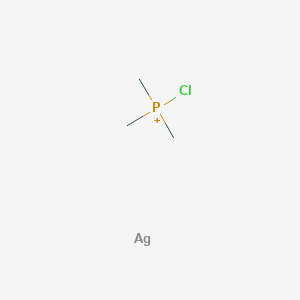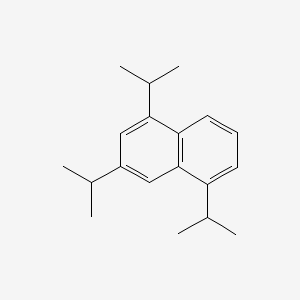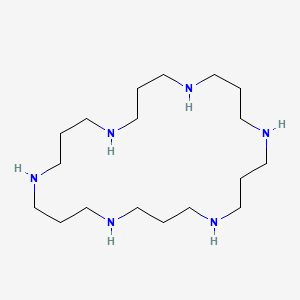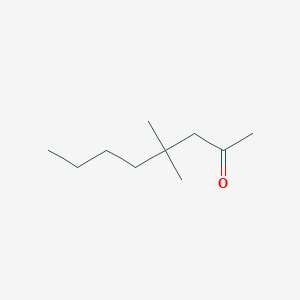
Chloro(trimethyl)phosphanium;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(trimethyl)phosphanium;silver is a compound that combines the properties of both phosphorus and silver. It is known for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research. This compound is often used in the synthesis of other complex molecules and has applications in catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Chloro(trimethyl)phosphanium;silver typically involves the reaction of trimethylphosphine with silver chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P(CH3)3+AgCl→[P(CH3)3AgCl]
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of temperature and pressure are common practices to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(trimethyl)phosphanium;silver undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-silver complexes.
Substitution: The chlorine atom in the compound can be substituted with other ligands, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine-silver complexes with different ligands.
Applications De Recherche Scientifique
Chloro(trimethyl)phosphanium;silver has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Chloro(trimethyl)phosphanium;silver exerts its effects involves the interaction of the phosphorus and silver atoms with target molecules. The phosphorus atom can act as a nucleophile, while the silver atom can coordinate with various ligands, facilitating different types of chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylphosphine: A related compound that lacks the silver component but shares similar reactivity in terms of phosphorus chemistry.
Silver Chloride: A simple silver compound that can be used as a precursor in the synthesis of Chloro(trimethyl)phosphanium;silver.
Phosphine-Silver Complexes: Various complexes that combine phosphorus and silver in different ratios and structures.
Uniqueness
This compound is unique due to its combination of phosphorus and silver, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in catalysis and material science applications where both phosphorus and silver play crucial roles.
Propriétés
Numéro CAS |
40696-95-5 |
|---|---|
Formule moléculaire |
C3H9AgClP+ |
Poids moléculaire |
219.40 g/mol |
Nom IUPAC |
chloro(trimethyl)phosphanium;silver |
InChI |
InChI=1S/C3H9ClP.Ag/c1-5(2,3)4;/h1-3H3;/q+1; |
Clé InChI |
UXTGZYDBTOILQT-UHFFFAOYSA-N |
SMILES canonique |
C[P+](C)(C)Cl.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)





![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)







